Difenzoquat metilsulfate

Description

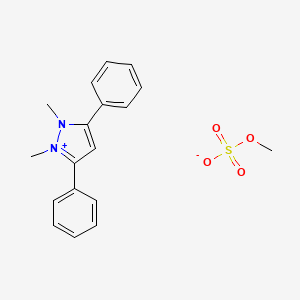

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dimethyl-3,5-diphenylpyrazol-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEMNBNCQVQXMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024048 | |

| Record name | Difenzoquat metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow odorless solid; [Reference #1] Colorless solid; [Aldrich MSDS] | |

| Record name | Difenzoquat methyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

43222-48-6 | |

| Record name | Difenzoquat methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43222-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenzoquat metilsulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043222486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenzoquat metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-3,5-diphenylpyrazolium methylsulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENZOQUAT METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5I03RK7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Difenzoquat Metilsulfate – Structural Dynamics and Physicochemical Profiling

Introduction

Difenzoquat metilsulfate (CAS: 43222-48-6) represents a distinct class of pyrazolium-based herbicides, historically significant for the selective post-emergence control of wild oats (Avena fatua) in cereal crops like barley and wheat. Unlike the widely known bipyridylium herbicides (e.g., paraquat), difenzoquat utilizes a pyrazolium core to achieve cationic stability and membrane-disruptive phytotoxicity.[1]

This guide provides a rigorous technical analysis of the compound's molecular architecture, physicochemical behavior, and validated analytical methodologies. It is designed for researchers requiring high-fidelity data for formulation development, environmental fate modeling, or residue analysis.

Molecular Architecture & Synthesis

The efficacy of difenzoquat lies in its ionic structure. It is a quaternary ammonium salt consisting of the 1,2-dimethyl-3,5-diphenylpyrazolium cation and the methyl sulfate anion.

Structural Dynamics

-

Cationic Core: The pyrazolium ring is positively charged due to the quaternization of the nitrogen at position 2. This permanent positive charge renders the molecule highly hydrophilic and dictates its interaction with negatively charged plant cuticles and soil colloids.

-

Resonance Stabilization: The two phenyl rings at positions 3 and 5 provide extensive conjugation with the pyrazole core. This delocalization stabilizes the cation but also contributes to its UV absorption profile (λ_max ~255 nm).

-

Anionic Counter-ion: The methyl sulfate anion (CH₃SO₄⁻) is a leaving group derived from the synthesis process. It ensures high water solubility, facilitating formulation as a Soluble Liquid (SL).

Synthetic Pathway

The industrial synthesis typically involves the methylation of 1-methyl-3,5-diphenylpyrazole. This reaction requires precise temperature control to prevent ring degradation while ensuring complete quaternization.

Figure 1: Synthetic pathway for Difenzoquat Metilsulfate via quaternization.

Physicochemical Profile

Understanding the physicochemical constants is critical for predicting environmental mobility and formulation stability.

| Property | Value | Context |

| IUPAC Name | 1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate | Official designation |

| Molecular Formula | C₁₈H₂₀N₂O₄S | Cation: C₁₈H₁₇N₂⁺; Anion: CH₃SO₄⁻ |

| Molecular Weight | 360.43 g/mol | Salt form |

| Solubility (Water) | ~700 g/L @ 25°C | Highly soluble due to ionic nature |

| Solubility (Organics) | Soluble in Methanol, DMSO; Insoluble in Hexane | Lipophobic character |

| Melting Point | 155–160°C | Decomposes upon melting |

| pKa | N/A (Quaternary Salt) | pH independent charge |

| Partition Coeff.[2] (Log P) | -0.62 (Octanol/Water) | Indicates low bioaccumulation potential |

| Hydrolytic Stability | Stable at pH 5-7; Unstable at pH > 9 | Degradation in alkaline media |

Mechanism of Action (MOA)

While functionally similar to paraquat in its ability to disrupt membranes, difenzoquat's mode of action is distinct.[1] It is classified as a cell membrane disruptor.[1]

The Oxidative Stress Cascade

Upon foliar absorption, the difenzoquat cation penetrates the cuticle. Unlike systemic herbicides that translocate to the root, difenzoquat acts locally. It intercepts electron flow in the chloroplast (likely Photosystem I), diverting electrons to oxygen to form superoxide radicals.

Key Distinction: Difenzoquat selectivity in wild oats is attributed to differential retention and uptake rates compared to cereal crops, rather than metabolic detoxification.

Figure 2: Mechanism of Action illustrating the pathway from uptake to cellular necrosis.

Analytical Protocol: HPLC Determination

Analyzing difenzoquat is challenging due to its permanent positive charge, which causes poor retention and severe tailing on standard C18 columns. The following protocol utilizes Ion-Pair Chromatography (IPC) to neutralize the charge and enable reversed-phase separation.

Method Principle

An anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate) is added to the mobile phase. This reagent forms a neutral ion-pair complex with the difenzoquat cation, allowing it to interact hydrophobically with the C18 stationary phase.

Experimental Workflow

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q)

-

Sodium 1-octanesulfonate (Ion-Pair Reagent)

-

Phosphoric Acid (pH adjustment)

Chromatographic Conditions:

-

Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Buffer (45:55 v/v).

-

Buffer Prep: 10 mM Sodium 1-octanesulfonate in water, adjusted to pH 3.0 with H₃PO₄.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis Diode Array at 255 nm (Primary) and 220 nm (Secondary).

-

Injection Volume: 20 µL.

Figure 3: Analytical workflow for the extraction and quantification of Difenzoquat.

Troubleshooting & Validation

-

Tailing Peaks: Increase the concentration of the ion-pairing reagent (up to 20 mM) or lower the pH (do not go below pH 2.5 to protect the column).

-

Retention Shift: Temperature fluctuations significantly affect ion-pair equilibrium. Maintain column oven at 30°C ± 1°C.

References

-

United States Environmental Protection Agency (EPA). (1994). Reregistration Eligibility Decision (RED): Difenzoquat. Office of Prevention, Pesticides and Toxic Substances. Link

-

University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Difenzoquat metilsulfate. Link

-

Shaner, D. L. (2014). Herbicide Handbook (10th ed.). Weed Science Society of America. Link

-

PubChem. (n.d.). Compound Summary: Difenzoquat metilsulfate.[1][2][3] National Library of Medicine. Link

-

Pecev-Marinković, E., et al. (2014). Determination of Herbicide Difenzoquat Methyl Sulfate in Citruses and Baby Juices by Kinetic-Spectrophotometric Method and HPLC Method. Journal of the Chinese Chemical Society, 61(6), 671-678. Link

Sources

Technical Monograph: Difenzoquat Metilsulfate Mechanism of Action

Target Audience: Researchers, Plant Physiologists, and Agrochemical Scientists.

Executive Summary & Physicochemical Identity

Difenzoquat metilsulfate (1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate) represents a distinct class of pyrazolium herbicides. While often colloquially grouped with bipyridyliums (e.g., paraquat) due to its cationic nature and contact activity, its mode of action (MoA) is fundamentally more complex.

Unlike pure photosystem I (PSI) electron diverters, difenzoquat exhibits a "Dual-Hit" mechanism :

-

Rapid Contact Action: Generation of Reactive Oxygen Species (ROS) leading to membrane peroxidation.

-

Systemic Growth Arrest: Inhibition of DNA synthesis in the shoot apical meristem.

This guide dissects these mechanisms, explains the metabolic basis of selectivity in Triticum aestivum (wheat) versus Avena fatua (wild oat), and provides self-validating protocols for experimental verification.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate |

| Chemical Family | Pyrazolium |

| HRAC Group | 8 (formerly Z/Unknown) - Inhibition of lipid synthesis (not ACCase) / Nucleic acid metabolism |

| Active Moiety | Difenzoquat cation ( |

| Primary Target | Avena fatua (Wild Oat) |

| Selectivity Basis | Differential metabolic demethylation |

The "Dual-Hit" Mechanism of Action

Difenzoquat operates through two distinct physiological pathways. The dominance of one over the other depends on light intensity and the specific tissue concentration.

Pathway A: The Oxidative Burst (Paraquat-like Activity)

In high-light conditions, the difenzoquat cation penetrates the cuticle and enters the chloroplast. Although its redox potential differs from paraquat, it functions as a weak electron acceptor from the Photosystem I (PSI) complex.

-

Electron Interception: Difenzoquat intercepts electrons from ferredoxin.

-

Radical Formation: The molecule becomes a radical, which is unstable in the presence of oxygen.

-

Auto-oxidation: The radical reacts with

to regenerate the parent cation and produce the superoxide anion ( -

Cascade: Superoxide dismutates to hydrogen peroxide (

), leading to hydroxyl radicals (

Pathway B: Meristematic Arrest (DNA Synthesis Inhibition)

This mechanism distinguishes difenzoquat from bipyridyliums. In the shoot apical meristem (where chloroplasts are developing or absent), difenzoquat inhibits the incorporation of thymidine into DNA. This causes the "stunting" symptom observed days before chlorosis appears.

Mechanistic Visualization

The following diagram illustrates the bifurcation of difenzoquat’s cellular toxicity.

Figure 1: The dual toxicity pathways of Difenzoquat Metilsulfate: Oxidative stress in green tissue and DNA synthesis inhibition in meristematic tissue.

Selectivity: The Metabolic Firewall

The utility of difenzoquat lies in its ability to control wild oats in wheat/barley crops.[1] This is not due to differential uptake, but rather differential metabolism .

-

Susceptible (Avena fatua): The herbicide remains as the toxic cation. It accumulates in the meristem and leaves.

-

Tolerant (Triticum aestivum): The plant possesses a specific demethylase enzyme system. This enzyme removes the methyl group from the pyrazolium ring, converting the toxic cation into a non-toxic monomethyl pyrazole derivative.

Figure 2: Differential metabolism via N-demethylation is the primary driver of selectivity between wheat and wild oat.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following protocols are recommended. These are designed to be self-validating by including specific controls that rule out artifacts.

Protocol A: Verification of ROS Generation (DAB Staining)

Purpose: To visualize hydrogen peroxide accumulation in leaf tissue, confirming Pathway A.

Materials:

-

3,3'-Diaminobenzidine (DAB) - pH 3.8 (acidified to prevent auto-oxidation).

-

Treated vs. Untreated leaf segments (

vs. -

Vacuum infiltration unit.

Workflow:

-

Treatment: Apply difenzoquat (1 mM) to leaf segments.[2] Incubate in light (200 µmol m⁻² s⁻¹) for 4 hours.

-

Control 1 (Dark): Incubate a duplicate set in total darkness. (Validates light-dependency).

-

Control 2 (Scavenger): Co-incubate with Ascorbic Acid (1 mM). (Validates ROS specificity).

-

-

Infiltration: Immerse segments in DAB solution (1 mg/mL). Vacuum infiltrate for 5 mins.

-

Incubation: Incubate for 4-8 hours in dark (to prevent photo-oxidation of DAB).

-

Clearing: Boil leaves in Ethanol:Acetic Acid (3:1) to remove chlorophyll.

-

Observation: Brown polymerization of DAB indicates

location.

Interpretation:

-

Positive Result: Brown precipitate in light-treated Avena leaves.

-

Negative Control: Minimal staining in Dark or Ascorbate-treated samples.

Protocol B: Verification of DNA Synthesis Inhibition (EdU Assay)

Purpose: To confirm that difenzoquat inhibits cell cycle progression (Pathway B), distinguishing it from pure contact herbicides. Note: Historically, [³H]-thymidine was used; EdU (5-ethynyl-2'-deoxyuridine) is the modern, non-radioactive standard.

Workflow:

-

Explants: Excise 1cm root tips or shoot meristems of Avena fatua.

-

Pre-treatment: Incubate in liquid media with Difenzoquat (0, 10, 100 µM) for 6 hours.

-

Pulse: Add EdU (10 µM) to the media for the final 2 hours of incubation.

-

Fixation: Fix tissue in 4% Paraformaldehyde.

-

Detection: Permeabilize and perform the "Click" reaction with a fluorescent azide (e.g., Alexa Fluor 488).

-

Counterstain: Stain nuclei with DAPI (blue).

-

Microscopy: Calculate the Proliferation Index (Ratio of EdU+ cells / DAPI+ cells).

Data Presentation Template:

| Treatment | Total Nuclei (DAPI) | Proliferating Nuclei (EdU+) | Inhibition % | Significance (p<0.05) |

| Control | 500 | 180 | - | - |

| DQ (10 µM) | 490 | 95 | 47% | Yes |

| DQ (100 µM) | 485 | 15 | 91% | Yes |

Resistance and Future Implications

Resistance to difenzoquat has been documented in Avena fatua populations.[2] Interestingly, resistance mechanisms often do not involve target site mutation (since the DNA target is fundamental). Instead, resistance is frequently correlated with:

-

Enhanced Metabolism: Upregulation of the demethylation pathway in the weed, mimicking the crop's defense.

-

Sequestration: Trapping the cation in the vacuole away from the nucleus and chloroplast.

Researchers developing next-generation pyrazoliums should focus on "metabolic blockers"—compounds that inhibit the demethylase enzyme in weeds to reverse resistance.

References

-

Herbicide Resistance Action Committee (HRAC). (2024). Global Herbicide Classification System. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Difenzoquat metilsulfate (Compound Summary). Retrieved from [Link]

-

Environmental Protection Agency (EPA). (1994). Reregistration Eligibility Decision (RED): Difenzoquat. Retrieved from [Link]

-

University of Hertfordshire. (2024). Pesticide Properties DataBase (PPDB): Difenzoquat metilsulfate. Retrieved from [Link]

-

Shaner, D. L. (2014).[3] Herbicide Handbook (10th ed.). Weed Science Society of America.[4][5] (Standard reference for physicochemical properties and mode of action consensus).

Sources

Synthesis and purification of Difenzoquat metilsulfate for laboratory use

[1][2]

Executive Summary

Difenzoquat metilsulfate (1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate) is a quaternary ammonium salt primarily utilized as a selective post-emergence herbicide for wild oat control in barley and wheat crops.[1][2] In a laboratory setting, high-purity synthesis of this compound is often required for the generation of analytical standards, toxicological studies, or resistance mechanism research.[1][2]

This guide details a robust, two-step synthetic route designed for laboratory-scale production (10g – 100g). Unlike industrial methods that may utilize harsh in situ sulfonation at high temperatures, this protocol prioritizes stoichiometric control and high-purity isolation via direct quaternization.[1][2]

Chemical Profile & Safety Architecture

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate |

| CAS Number | 43222-48-6 |

| Molecular Formula | |

| Molecular Weight | 360.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 155 – 157 °C |

| Solubility | High in water (>700 g/L), Soluble in Methanol, DCM; Insoluble in Hexane |

Critical Safety Directive: Dimethyl Sulfate (DMS)

WARNING: Step 2 of this protocol utilizes Dimethyl Sulfate (DMS).[2] DMS is a potent alkylating agent , a confirmed carcinogen, and highly toxic via inhalation and skin absorption.[1][2]

-

Engineering Control: All operations involving DMS must occur in a certified chemical fume hood with a face velocity >100 fpm.[2]

-

PPE: Double nitrile gloves (or Silver Shield® laminate gloves), chemical splash goggles, and a lab coat are mandatory.[1][2]

-

Neutralization: A "kill bath" consisting of 10% aqueous ammonia or 1M NaOH must be prepared before starting the reaction to neutralize any spills or contaminated glassware.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two logical phases: the construction of the pyrazole core followed by the quaternization of the nitrogen heterocycle.

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole ring followed by methylation.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-3,5-diphenylpyrazole

Rationale: The reaction utilizes the condensation of a 1,3-diketone with a substituted hydrazine.[1][2] Because dibenzoylmethane is symmetrical, regioselectivity issues common with methylhydrazine are eliminated—both carbonyls are equivalent.[1][2]

Reagents:

-

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione): 22.4 g (100 mmol)[1][2]

-

Ethanol (Absolute): 150 mL

-

Acetic Acid (Catalytic): 1 mL[2]

Protocol:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 22.4 g of dibenzoylmethane in 150 mL of ethanol. Add 1 mL of acetic acid.

-

Addition: Add methylhydrazine dropwise over 10 minutes at room temperature. Caution: Mild exotherm.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor via TLC (9:1 Hexane:Ethyl Acetate) until the starting diketone is consumed.[2]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or use as-is if purity >95% by NMR.

Step 2: Quaternization to Difenzoquat Metilsulfate

Rationale: This step installs the second methyl group on the

Reagents:

Protocol:

-

Safety Check: Ensure ammonia neutralization bath is ready.

-

Setup: Flame-dry a 250 mL RBF. Equip with a stir bar, reflux condenser, and drying tube (

).[1][2] -

Reaction: Dissolve the pyrazole (11.7 g) in toluene (100 mL). Add DMS (6.9 g) via syringe.[2]

-

Heating: Heat the mixture to 100°C (oil bath temperature) for 4–6 hours.

-

Isolation:

-

Cool the mixture to 0°C in an ice bath to maximize precipitation.

-

Filter the solid using a sintered glass funnel.

-

Wash: Wash the filter cake with cold toluene (2 x 20 mL) and then cold diethyl ether (2 x 20 mL) to remove unreacted organic precursors.

-

-

DMS Destruction: Immediately place the filtrate (containing excess DMS) into the ammonia kill bath.

Purification Strategy

While the precipitation method yields decent purity, analytical standards require recrystallization to remove trace trapped DMS or unreacted pyrazole.[1]

Figure 2: Recrystallization workflow to achieve analytical grade purity.[1][2]

Recrystallization Protocol:

-

Dissolve the crude solid in the minimum amount of boiling Isopropanol (approx. 5-10 mL per gram).

-

If colored impurities persist, treat with activated charcoal for 5 minutes and filter hot.[2]

-

Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

-

Filter the white crystals and dry under high vacuum at 50°C for 4 hours.

Analytical Validation

To certify the compound for laboratory use, the following criteria must be met:

| Test | Method | Acceptance Criteria |

| Identity | Characteristic singlets for N-Me groups (~4.0 ppm); Aromatic protons (7.4-7.8 ppm).[1][2] Integration 3:3:10. | |

| Purity | HPLC-UV (254 nm) | > 99.0% area under curve. |

| Melting Point | Capillary Method | 155 – 157 °C (Sharp range indicates purity).[2] |

| Counter-ion | Gravimetric / IC | Positive confirmation of sulfate/methyl sulfate.[2] |

Troubleshooting:

References

-

American Cyanamid Company. (1975).[2] Synthesis of 1,2-dimethyl-3,5-diphenylpyrazolium salts.[1][2] U.S. Patent 3,862,125.[2] Link

-

U.S. Environmental Protection Agency (EPA). (2002).[2] Difenzoquat methyl sulfate - Report of the Hazard Identification Assessment Review Committee.[2][4] HED Doc.[2][4] No. 0050435.[2][4] Link

-

PubChem. (n.d.).[2] Difenzoquat methyl sulfate (Compound).[5][2][3][4][6][7] National Library of Medicine.[2] Retrieved January 30, 2026.[1][2] Link[2]

-

International Programme on Chemical Safety (IPCS). (1989).[2] Dimethyl Sulfate: Health and Safety Guide No. 29.[2] INCHEM. Link

Sources

- 1. CN101723929B - A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole - Google Patents [patents.google.com]

- 2. Difenzoquat - Wikipedia [en.wikipedia.org]

- 3. Difenzoquat metilsulfate | TargetMol [targetmol.com]

- 4. epa.gov [epa.gov]

- 5. Difenzoquat metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]

- 6. 43222-48-6・Difenzoquat Methyl Sulfate Standard・045-25851[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. CN101654420A - Production process for preparing dimethyl sulfate by composite acid through catalytic dehydration - Google Patents [patents.google.com]

Difenzoquat metilsulfate CAS number and molecular weight

Physicochemical Profiling, Mode of Action, and Analytical Protocols

Executive Summary

Difenzoquat metilsulfate is a pyrazolium-based quaternary ammonium herbicide, historically significant for the selective post-emergence control of wild oats (Avena fatua) in cereal crops.[1] For the drug development and toxicology community, this compound represents a critical case study in the analysis of highly polar, cationic small molecules. Its permanent positive charge presents unique challenges in pharmacokinetics (poor membrane permeability) and chromatography (lack of retention on standard C18 phases).

This guide synthesizes the core physicochemical data with a field-validated analytical workflow, moving beyond simple data listing to explain the causality behind handling and detection strategies.

Part 1: Chemical Identity & Physicochemical Properties

Understanding the ionic nature of difenzoquat is prerequisite to successful experimental design. Unlike neutral lipophilic drugs, difenzoquat metilsulfate exists as a stable cation-anion pair.

Core Data Table

| Property | Value | Notes |

| Common Name | Difenzoquat metilsulfate | |

| CAS Number | 43222-48-6 | Specific to the methyl sulfate salt.[1][2][3][4][5][6] (Cation only: 49866-87-7) |

| Molecular Weight | 360.43 g/mol | Cation: ~249.3 g/mol ; Anion: 111.1 g/mol |

| Molecular Formula | C₁₈H₂₀N₂O₄S | Stoichiometry: C₁₇H₁₇N₂⁺ · CH₃SO₄⁻ |

| Appearance | Colorless to off-white crystalline solid | Hygroscopic nature requires desiccated storage. |

| Solubility | Water: >700 g/L (25°C) | Highly soluble; practically insoluble in non-polar organic solvents (hexane). |

| pKa | N/A (Quaternary Ammonium) | Permanently charged across the entire pH scale. |

Structural Visualization

The following diagram illustrates the dissociation of the salt in aqueous media, a critical concept for HPLC method development.

Figure 1: Dissociation pathway of Difenzoquat Metilsulfate and its implications for chromatographic retention.

Part 2: Mechanism of Action & Toxicology

While primarily an herbicide, the mechanism of difenzoquat is relevant to toxicologists studying oxidative stress and membrane integrity.

Biological Pathway

Difenzoquat accumulates in the meristematic regions of susceptible plants. Its mode of action (MoA) is distinct from but functionally related to the bipyridyliums (e.g., paraquat).

-

Uptake: Absorbed through foliage; translocation is limited.

-

Cellular Target: It disrupts DNA/RNA synthesis and damages cell membranes.

-

Oxidative Stress: Evidence suggests the generation of Reactive Oxygen Species (ROS), leading to lipid peroxidation.

Toxicology Snapshot

-

Acute Oral LD50 (Rat): ~470 mg/kg (Moderately Toxic).

-

Target Organs: Lens (cataractogenic in chronic dog studies), Liver, and Kidney.

-

Safety Note: It is a severe eye irritant.[7] Handling requires full ocular protection.

Part 3: Analytical Methodologies

Role: Senior Application Scientist Context: Developing a robust assay for Difenzoquat in complex matrices (water/biological fluids).

The Challenge: "The Retention Problem"

Standard Reversed-Phase (RP) HPLC fails for difenzoquat because the cationic molecule elutes with the void volume (t0).

-

Failed Approach: C18 column + Methanol/Water. (Result: No retention).

-

Correct Approach: Ion-Pair Chromatography (IPC) or HILIC.

Validated Protocol: Ion-Pair HPLC-UV

This protocol utilizes an ion-pairing agent (Sodium Octanesulfonate) to form a neutral complex with difenzoquat, allowing it to interact with the hydrophobic C18 stationary phase.

1. Reagents & Preparation

-

Stock Solution: Dissolve 10.0 mg Difenzoquat Metilsulfate in 10 mL HPLC-grade water (1.0 mg/mL). Store in polypropylene (glass adsorption can occur).

-

Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).[8]

2. Chromatographic Conditions

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Isocratic Elution: 45% A / 55% B.

-

Detection: UV @ 255 nm (Max absorption) or 370 nm (if derivatized).

-

Temperature: 30°C.

3. Sample Preparation (Solid Phase Extraction - SPE)

For trace analysis in water or biological fluids, direct injection is often insufficient.

-

Cartridge: Weak Cation Exchange (WCX) or Silica-based C18 (if using ion-pair reagent in load step).

-

Conditioning: Methanol -> Water.

-

Loading: Sample pH adjusted to neutral.

-

Elution: Acidified Methanol (disrupts the ionic interaction).

Workflow Diagram (DOT)

Figure 2: Analytical workflow for the quantification of Difenzoquat, highlighting the critical ion-pairing step.

Part 4: Regulatory Landscape

For drug development professionals considering this compound as a reference standard or toxicological benchmark, understanding its regulatory status is vital to assess availability and handling restrictions.

-

European Union: Not Approved. Difenzoquat was removed from Annex I of Directive 91/414/EEC. All authorizations for plant protection products containing this active substance have been withdrawn.

-

United States: Restricted/Historic. First registered in 1975 (Avenge®).[1][7] While it has a history of use, it is subject to strict reregistration eligibility decisions (REDs) by the EPA due to concerns over persistence and toxicity.

-

MRLs (Maximum Residue Limits): Strictly regulated in food commodities (often set at LOQ, e.g., 0.05 mg/kg) due to potential health risks.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 39424, Difenzoquat metilsulfate. Retrieved from [Link]

-

European Commission. (2023). EU Pesticides Database: Difenzoquat. Retrieved from [Link][1][3][9][10]

-

United States Environmental Protection Agency (EPA). (1994). Reregistration Eligibility Decision (RED): Difenzoquat. Retrieved from [Link]

-

University of Hertfordshire. (2023). Pesticide Properties DataBase (PPDB): Difenzoquat metilsulfate. Retrieved from [Link]

-

AOAC International. (1982).[5] High Performance Liquid Chromatographic Determination of Difenzoquat Residues in Water. Journal of AOAC International. Retrieved from [Link]

Sources

- 1. Difenzoquat (Ref: BAS 450H) [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. medkoo.com [medkoo.com]

- 4. Difenzoquat methyl sulfate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. deepdyve.com [deepdyve.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Difenzoquat - Wikipedia [en.wikipedia.org]

- 8. lcms.cz [lcms.cz]

- 9. eur-lex.europa.eu [eur-lex.europa.eu]

- 10. Difenzoquat metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]

Technical Guide: Mode of Action of Difenzoquat Metilsulfate on Avena fatua

Executive Summary

Difenzoquat metilsulfate (1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate) represents a distinct class of selective post-emergence herbicides targeting wild oats (Avena fatua) in wheat and barley crops.[1] Unlike modern ACCase or ALS inhibitors which rely on single-enzyme blockade, Difenzoquat operates via a dual-action mechanism : a rapid, non-light-dependent membrane disruption and a systemic cessation of DNA synthesis in meristematic tissue.[1]

This guide dissects the physicochemical basis of this activity, the biological "selectivity filter" that protects cereal crops, and the validation protocols required to confirm this mode of action (MoA) in resistant biotype profiling.[1]

Part 1: Physicochemical Basis & Uptake[1]

The Cationic Driver

Difenzoquat is a pyrazolium cation .[1] Its herbicidal activity is strictly linked to the cationic moiety (1,2-dimethyl-3,5-diphenylpyrazolium).[1]

-

Solubility: Highly water-soluble, facilitating rapid foliar uptake.[1]

-

Charge Interaction: The positive charge allows strong electrostatic interaction with the negatively charged components of the plant cell wall and plasma membrane (phospholipids).[1]

-

Formulation: Typically supplied as a methyl sulfate salt to ensure dissociation in the spray tank.[1]

Foliar Entry

Upon application, the herbicide relies on passive diffusion driven by the concentration gradient.[1] The critical factor for Avena fatua specificity begins here:

-

Retention: The hairy leaf surface and specific leaf angle of A. fatua result in significantly higher spray retention compared to the waxy, upright leaves of wheat (Triticum aestivum).[1]

-

Cuticular Penetration: Once retained, the cation penetrates the cuticle.[1] Unlike systemic herbicides that require extensive phloem loading, Difenzoquat’s primary lethal action occurs relatively close to the site of uptake or via acropetal (upward) movement to the apical meristem.[1]

Part 2: The Dual-Action Mechanism[1]

Difenzoquat is unique because it exhibits characteristics of both a contact herbicide (membrane destroyer) and a systemic growth regulator (cell cycle inhibitor).[1]

Pathway A: DNA Synthesis Inhibition (The "Silent" Killer)

This is the primary mechanism responsible for the irreversible growth inhibition in A. fatua.[1]

-

Meristematic Accumulation: The herbicide translocates to the apical meristem (growing point).[1]

-

Cell Cycle Arrest: It inhibits the incorporation of thymidine into DNA.[1] This is not a direct intercalation but likely an interference with DNA polymerase or the supply of nucleotide precursors.[1]

-

Mitotic Stasis: Cells in the G1/S phase transition are arrested.[1] The plant stops growing within 24–48 hours, even before visible necrosis occurs.[1]

Pathway B: Membrane Disruption (The "Violent" Killer)

Often confused with Paraquat (bipyridyliums), Difenzoquat causes cell membrane damage, but the mechanism differs fundamentally.[1]

-

Paraquat: Requires light (PSII electron diversion) to generate superoxide radicals.[1]

-

Difenzoquat: Causes membrane leakage in both light and dark conditions .[1] This indicates the damage is due to direct physicochemical destabilization of the membrane potential or lipid bilayer integrity by the lipophilic cation, rather than solely radical generation.[1]

Visualization: The Dual-Action Pathway

Caption: Figure 1.[1] The dual mechanism of Difenzoquat: Systemic DNA arrest and contact membrane disruption.[1]

Part 3: Selectivity Architecture (Wheat vs. Wild Oat)

Why does Difenzoquat kill Avena fatua but spare Triticum aestivum? The selectivity is not based on rapid metabolic detoxification (as seen with many other herbicides) but rather a Target Site Access & Sensitivity model.[1]

| Feature | Avena fatua (Susceptible) | Triticum aestivum (Tolerant) | Mechanism |

| Spray Retention | High (Hairy leaves, flat angle) | Low (Waxy, upright) | Physical Avoidance |

| Meristem Accumulation | High .[1] Herbicide concentrates in the growing point.[1] | Low . Restricted translocation to the apex.[1] | Exclusion |

| DNA Synthesis Sensitivity | High .[1] Thymidine incorporation drops >90%.[1] | Low . DNA synthesis continues relatively unimpeded.[1] | Target Tolerance |

| Membrane Response | Rapid electrolyte leakage.[1] | Minimal leakage at field rates.[1] | Tissue Tolerance |

Key Insight: In resistant Avena fatua biotypes, the resistance mechanism often mimics the wheat selectivity model—specifically, the failure of the herbicide to reach the nuclear target in sufficient quantities (sequestration), rather than a mutation in the DNA polymerase itself.[1]

Part 4: Experimental Validation Protocols

To confirm Difenzoquat activity or investigate resistance, two specific assays are required.[1][2]

Protocol A: Electrolyte Leakage Assay (Membrane Integrity)

Purpose: To quantify membrane damage and distinguish Difenzoquat from Paraquat (Light/Dark check).

-

Tissue Prep: Excise 10 leaf discs (5mm diameter) from the second leaf of treated and untreated plants.

-

Incubation: Place discs in 20mL deionized water containing 0.1% Tween 20.

-

Treatment: Add Difenzoquat (technical grade) to reach 1 mM concentration.[1]

-

Environment:

-

Measurement: Measure conductivity (µS/cm) at 0, 6, 12, 24, and 48 hours using a conductivity meter.

-

Validation:

Protocol B: [¹⁴C]-Thymidine Incorporation (DNA Synthesis)

Purpose: To validate the cell cycle arrest mechanism.

-

Root Tip Isolation: Excise 1cm root tips from A. fatua seedlings (3-leaf stage).

-

Herbicide Exposure: Incubate root tips in nutrient solution containing varying Difenzoquat concentrations (0, 1, 10, 100 µM) for 6 hours.[1]

-

Labeling: Transfer to solution containing 1 µCi/mL [methyl-¹⁴C]thymidine for 1 hour.

-

Extraction:

-

Quantification: Count radioactivity (DPM) via liquid scintillation spectrometry.

-

Calculation: Express as % inhibition relative to untreated control.

Visualization: Experimental Logic Flow[1]

Caption: Figure 2.[1] Decision tree for validating Difenzoquat MoA using conductivity and radio-assays.

Part 5: Resistance Mechanisms[1]

Resistance to Difenzoquat in A. fatua is well-documented but complex.[1] Unlike ALS inhibitors (where a single point mutation confers resistance), Difenzoquat resistance is often Non-Target Site Resistance (NTSR) .[1]

-

Mechanism: Resistant populations do not show a mutated DNA polymerase.[1] Instead, they exhibit reduced translocation to the meristem or rapid sequestration of the herbicide into the vacuole, preventing it from reaching the nuclear DNA.[1]

-

Cross-Resistance: Difenzoquat-resistant populations often show no cross-resistance to ACCase inhibitors (Group 1) or ALS inhibitors (Group 2), confirming its unique mode of action (Group 8/Z).[1]

References

-

Pallett, K. E., & Caseley, J. C. (1980). Differential retention and penetration of difenzoquat in Avena fatua, Triticum aestivum and Hordeum vulgare.[1] Pesticide Biochemistry and Physiology. [1]

-

Sharma, M. P., et al. (2008). Integrated control of wild oat in wheat using time of sowing, seeding rate, and herbicides.[1] Agronomy Australia Proceedings.

-

Nandula, V. K., et al. (2007). Contact activity of difenzoquat differs from that of paraquat.[1][2] Pesticide Biochemistry and Physiology.

-

HRAC (Herbicide Resistance Action Committee). Global Classification Lookup.[1] Group 8 (formerly Z) - Inhibition of lipid synthesis (not ACCase) / Unknown.[1] [1]

-

EPA (United States Environmental Protection Agency). Difenzoquat Reregistration Eligibility Decision (RED).[1]

Sources

Difenzoquat Metilsulfate: Mechanistic Profiling and Herbicidal Spectrum Analysis

Executive Summary

Difenzoquat metilsulfate (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium methyl sulfate) represents a distinct class of pyrazolium herbicides.[1][2] Unlike the broadly non-selective bipyridyliums (e.g., paraquat), difenzoquat exhibits high selectivity for wild oats (Avena fatua and Avena sterilis) in cereal crops.

This technical guide analyzes the compound’s dual-modal mechanism of action—combining rapid membrane disruption with systemic inhibition of DNA synthesis—and provides standardized protocols for evaluating efficacy and resistance profiles in agrochemical discovery pipelines.

Chemical Identity & Physicochemical Properties

For formulation scientists and discovery chemists, understanding the cationic nature of difenzoquat is critical for optimizing surfactant loads and tank-mix compatibility.

| Property | Specification | Implication for Application |

| IUPAC Name | 1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate | Core pyrazolium scaffold |

| CAS Number | 43222-48-6 | Regulatory tracking |

| Molecular Formula | C₁₈H₂₀N₂O₄S | Cationic parent (C₁₇H₁₇N₂⁺) + Anion (CH₃SO₄⁻) |

| Solubility (Water) | ~765,000 mg/L (25°C) | Highly soluble; requires no organic co-solvents for SL formulations |

| Stability | Stable in acidic/neutral media; hydrolyzes in strong alkali | Avoid tank mixing with high pH adjuvants |

| LogKow | -0.62 (Low lipophilicity) | Requires non-ionic surfactants for cuticular penetration |

Mechanism of Action (MoA): The "Dual-Threat" Hypothesis

Unlike herbicides with a single, defined enzyme target (e.g., ACCase inhibitors), difenzoquat operates via a complex, multi-modal mechanism. It is currently classified under HRAC Group 0 (formerly Group Z) , denoting an unknown or non-specific mode of action, though field evidence suggests a hybrid activity profile.

Primary Mode: Inhibition of Cell Elongation & DNA Synthesis

Research indicates that difenzoquat accumulates in the apical meristem, where it inhibits DNA synthesis and cell elongation. This systemic activity differentiates it from pure contact burners like paraquat.

-

Target Site: Apical meristem of the shoot.

-

Physiological Effect: Arrest of mitosis and prevention of cell expansion.

-

Symptomology: Stunting followed by chlorosis; death occurs over 1–3 weeks.

Secondary Mode: Membrane Disruption (Paraquat-like)

At high concentrations, difenzoquat mimics the bipyridylium mechanism, acting as an electron diverter in Photosystem I (PSI).

-

Process: Accepts electrons from PSI

forms free radicals -

Result: Rapid desiccation and necrosis of leaf tissue (contact activity).

Visualization: Proposed Signaling Pathway

The following diagram illustrates the bifurcated pathway of difenzoquat toxicity.

Caption: Bifurcated toxicity pathway showing systemic DNA inhibition (meristematic) and contact membrane disruption (photosynthetic).

Activity Spectrum & Selectivity

Difenzoquat is defined by its narrow spectrum, primarily targeting the genus Avena.

Target Weeds

-

Primary: Avena fatua (Wild Oat), Avena sterilis, Avena barbata.

-

Secondary: Minor suppression of some broadleaves (e.g., Sinapis arvensis), but generally insufficient for stand-alone control.

Crop Selectivity Mechanisms

The selectivity between wheat/barley and wild oats is metabolic and kinetic , not site-insensitive.

-

Retention: Wild oat leaves retain more spray solution due to leaf angle and hairiness.

-

Uptake: Avena spp. absorb the cation more rapidly than wheat.

-

Sequestration: Tolerant wheat cultivars rapidly sequester the herbicide away from the meristem or metabolize it via demethylation before lethal concentrations are reached.

Experimental Protocols

For researchers validating resistance or screening new analogs, the following protocols provide self-validating datasets.

Protocol A: Electrolyte Leakage Assay (Rapid Resistance Screening)

Purpose: To quantify membrane stability differences between resistant and susceptible biotypes without growing whole plants to maturity.

Reagents:

-

Difenzoquat technical grade (dissolved in deionized water).

-

Non-ionic surfactant (0.25% v/v).

Workflow:

-

Harvest: Excise 4mm leaf discs from the second leaf of 3-week-old seedlings.

-

Incubation: Float 10 discs in 20mL of difenzoquat solution (0, 10, 100, 1000 µM).

-

Exposure: Incubate for 24 hours under continuous light (200 µmol m⁻² s⁻¹) to trigger the PSI-mediated ROS pathway.

-

Measurement 1 (C1): Measure electrical conductivity of the solution.

-

Total Lysis: Autoclave samples (121°C, 20 min) to release all electrolytes.

-

Measurement 2 (C2): Measure final conductivity.

-

Calculation:

.

Protocol B: Whole-Plant Dose-Response (GR₅₀ Determination)

Purpose: To establish the Growth Reduction 50 (GR₅₀) value for regulatory submission.

Workflow Visualization:

Caption: Standardized whole-plant bioassay workflow for determining GR50 values in Avena spp.

Resistance and Toxicology Profile

Resistance Mechanisms

Resistance to difenzoquat in Avena fatua is well-documented. It is often non-target site based.

-

Mechanism: Resistant biotypes exhibit reduced translocation to the apical meristem and rapid recovery of membrane potential after initial shock.

-

Cross-Resistance: Often observed with other lipid synthesis inhibitors or cell elongation inhibitors, though distinct from ACCase target site mutations (DIMs/FOPs).

Toxicology & Environmental Fate[4]

-

Mammalian Toxicity: Moderate (LD₅₀ Oral Rat ~470 mg/kg).[2]

-

Environmental Fate: Strongly binds to soil colloids (paraquat-like behavior), becoming immobile. Half-life is variable but generally persistent in soil due to cationic binding.

-

Regulatory Note: While phased out in the EU, it remains a critical reference compound for studying pyrazolium herbicide behavior and selective "wild oat" activity.

References

-

U.S. Environmental Protection Agency. (1999). Reregistration Eligibility Decision (RED): Difenzoquat. Office of Prevention, Pesticides and Toxic Substances. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 39424, Difenzoquat methyl sulfate. PubChem.[3] Link

-

Weed Science Society of America. (2024).[4] Herbicide Site of Action Classification List. WSSA.[4][5] Link

-

Pesticide Properties DataBase (PPDB). (2024). Difenzoquat metilsulfate.[2][3][6][7] University of Hertfordshire. Link

-

Food and Agriculture Organization (FAO). Difenzoquat Specifications and Evaluations for Agricultural Use. Link

Sources

Unraveling the Mechanism of Cell Membrane Destruction by Difenzoquat Metilsulfate: A Technical Guide

This in-depth technical guide provides a comprehensive exploration of the mechanisms by which the bipyridyl herbicide Difenzoquat metilsulfate brings about the destruction of plant cell membranes. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes established knowledge with practical, field-proven insights to facilitate a deeper understanding and guide future research.

Introduction to Difenzoquat Metilsulfate: A Potent Membrane Disruptor

Difenzoquat, a quaternary ammonium compound, is a non-selective contact herbicide belonging to the bipyridyl class. Its efficacy lies in its rapid and potent ability to disrupt cell membranes, leading to cellular leakage and ultimately, cell death. Unlike systemic herbicides that are translocated throughout the plant, Difenzoquat's action is localized to the areas of application, underscoring the immediate and severe impact it has on cellular integrity. Understanding the precise cascade of events initiated by Difenzoquat is paramount for the development of more effective, selective, and environmentally benign herbicidal agents.

The Plant Cell Membrane: A Dynamic and Vital Barrier

The plant cell membrane, a fluid mosaic of lipids and proteins, is a selectively permeable barrier that is fundamental to cellular life. It meticulously controls the passage of ions and molecules, maintains cellular turgor, and houses essential proteins involved in signaling and transport. The structural integrity of the lipid bilayer and the functionality of its embedded proteins are critical for cellular homeostasis. Any agent that compromises this delicate structure can have catastrophic consequences for the cell.

The Core Mechanism: A Cascade of Oxidative Destruction

The primary mode of action of Difenzoquat is the induction of severe oxidative stress, which in turn leads to the peroxidation of membrane lipids and the subsequent loss of membrane integrity. This process can be dissected into a series of interconnected events.

Initiation: The Generation of Reactive Oxygen Species (ROS)

Upon entering the plant cell, Difenzoquat, with its cationic nature, is believed to interact with the negatively charged components of the cell membrane. While the precise initial interaction is a subject of ongoing research, it is established that Difenzoquat can participate in redox cycling. This process involves the acceptance of electrons from cellular reducing agents, such as NADPH, to form a Difenzoquat radical. This radical can then readily donate the electron to molecular oxygen (O₂), regenerating the parent Difenzoquat cation and producing a superoxide radical (O₂⁻•). This futile cycle rapidly generates a high concentration of superoxide radicals, initiating a cascade of oxidative damage.

Furthermore, the superoxide radical can be converted to other, more aggressive ROS, such as the hydroxyl radical (•OH), through a series of reactions, including the Haber-Weiss and Fenton reactions, which are often catalyzed by the presence of transition metals within the cell.

A diagram illustrating the initiation of ROS production by Difenzoquat is presented below:

Figure 1: Redox cycling of Difenzoquat leading to superoxide radical formation.

Propagation: Lipid Peroxidation and Membrane Disintegration

The highly reactive hydroxyl radicals initiated in the previous step are the primary drivers of lipid peroxidation. They attack the polyunsaturated fatty acid chains within the membrane lipids, abstracting a hydrogen atom and forming a lipid radical. This lipid radical then reacts with molecular oxygen to form a lipid peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating a chain reaction of lipid peroxidation.

This process has two major consequences for the cell membrane:

-

Structural Damage: The introduction of peroxide groups into the fatty acid chains disrupts the ordered packing of the lipid bilayer, increasing its fluidity and permeability.

-

Formation of Cytotoxic Byproducts: The breakdown of lipid peroxides generates cytotoxic aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can further damage cellular components, including proteins and DNA.

The culmination of this widespread lipid peroxidation is the loss of the membrane's selective permeability, leading to uncontrolled leakage of cellular contents.

The cascade of lipid peroxidation is depicted in the following diagram:

Figure 2: The chain reaction of lipid peroxidation initiated by hydroxyl radicals.

Experimental Assessment of Difenzoquat-Induced Membrane Damage

To quantitatively assess the extent of cell membrane destruction caused by Difenzoquat, a number of well-established experimental protocols can be employed. The following provides an overview and step-by-step methodologies for two key assays.

Electrolyte Leakage Assay

This assay is a direct measure of membrane integrity. As the cell membrane becomes more permeable due to damage, intracellular ions (electrolytes) leak out into the surrounding medium. The increase in the electrical conductivity of this medium is proportional to the degree of membrane damage.

Experimental Protocol:

-

Plant Material Preparation: Excise leaf discs of a uniform size (e.g., 1 cm diameter) from the treated and control plants.

-

Washing: Thoroughly wash the leaf discs with deionized water to remove any surface contamination and electrolytes from damaged cells at the cut edges.

-

Incubation: Place a known number of leaf discs (e.g., 10) in a test tube containing a specific volume of deionized water (e.g., 20 mL).

-

Initial Conductivity Measurement (C1): After a set incubation period (e.g., 2-4 hours) at room temperature with gentle shaking, measure the electrical conductivity of the solution using a conductivity meter.

-

Total Conductivity Measurement (C2): To determine the total electrolyte content, autoclave the test tubes with the leaf discs (e.g., at 121°C for 15-20 minutes) to cause complete cell disruption. Allow the solution to cool to room temperature and measure the final conductivity.

-

Calculation of Electrolyte Leakage: The percentage of electrolyte leakage is calculated using the following formula: Electrolyte Leakage (%) = (C1 / C2) * 100

Data Presentation:

| Treatment | Difenzoquat Concentration (µM) | Electrolyte Leakage (%) |

| Control | 0 | 12.5 ± 1.8 |

| Difenzoquat | 50 | 45.2 ± 3.5 |

| Difenzoquat | 100 | 78.9 ± 4.2 |

| Difenzoquat | 200 | 92.1 ± 2.9 |

| Table 1: Example data from an electrolyte leakage assay showing a dose-dependent increase in membrane damage in response to Difenzoquat. |

Malondialdehyde (MDA) Assay

This assay quantifies the level of lipid peroxidation by measuring the concentration of MDA, a major secondary product of this process. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically.

Experimental Protocol:

-

Tissue Homogenization: Homogenize a known weight of plant tissue (e.g., 0.5 g) in a suitable buffer, such as 0.1% trichloroacetic acid (TCA), on ice.

-

Centrifugation: Centrifuge the homogenate (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Reaction with TBA: Mix a known volume of the supernatant (e.g., 1 mL) with an equal volume of the TBA reagent (e.g., 0.5% TBA in 20% TCA).

-

Incubation: Heat the mixture in a water bath at 95°C for 30 minutes.

-

Cooling and Centrifugation: Quickly cool the reaction tubes on ice and centrifuge (e.g., at 10,000 x g for 10 minutes) to clarify the solution.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

-

Calculation of MDA Concentration: The concentration of MDA is calculated using the Beer-Lambert law and an extinction coefficient of 155 mM⁻¹ cm⁻¹. MDA (nmol/g FW) = [(A532 - A600) / 155,000] * 10^6 * (V_buffer / W_sample)

Data Presentation:

| Treatment | Difenzoquat Concentration (µM) | MDA Content (nmol/g FW) |

| Control | 0 | 2.8 ± 0.3 |

| Difenzoquat | 50 | 8.7 ± 0.9 |

| Difenzoquat | 100 | 15.4 ± 1.6 |

| Difenzoquat | 200 | 25.1 ± 2.2 |

| Table 2: Example data from an MDA assay demonstrating a dose-dependent increase in lipid peroxidation in response to Difenzoquat. |

An overview of the experimental workflow for assessing Difenzoquat-induced membrane damage is provided below:

Figure 3: A generalized experimental workflow for studying the effects of Difenzoquat on plant cell membranes.

Conclusion and Future Directions

The destruction of cell membranes by Difenzoquat metilsulfate is a rapid and devastating process initiated by the generation of reactive oxygen species and propagated by a chain reaction of lipid peroxidation. The experimental protocols detailed in this guide provide robust and reliable methods for quantifying this damage.

Future research in this area could focus on several key aspects:

-

Elucidating the initial interaction: A more precise understanding of how Difenzoquat initially interacts with the cell membrane to kickstart redox cycling is needed.

-

Identifying potential resistance mechanisms: Investigating how some plant species may tolerate bipyridyl herbicides could lead to the development of crops with enhanced resistance.

-

Developing novel inhibitors: A detailed understanding of the mechanism of action can inform the design of novel herbicides that are more potent, selective, and have a more favorable environmental profile.

By continuing to unravel the intricate details of Difenzoquat's mode of action, the scientific community can pave the way for significant advancements in agriculture and weed management.

References

- Tomlin, C. D. S. (Ed.). (2009). The Pesticide Manual: A World Compendium (15th ed.). British Crop Production Council.

- Summers, L. A. (1980). The Bipyridinium Herbicides. Academic Press.

-

Herbicide Resistance Action Committee (HRAC). (2023). HRAC Global Herbicide MOA Classification. [Link]

- Dodge, A. D. (1971).

- Halliwell, B., & Gutteridge, J. M. C. (2015). Free Radicals in Biology and Medicine (5th ed.). Oxford University Press.

- Heath, R. L., & Packer, L. (1968). Photoperoxidation in isolated chloroplasts: I. Kinetics and stoichiometry of fatty acid peroxidation. Archives of Biochemistry and Biophysics, 125(1), 189-198.

- Dionisio-Sese, M. L., & Tobita, S. (1998). Antioxidant responses of rice seedlings to salinity stress. Plant Science, 135(1), 1-9.

Difenzoquat Metilsulfate: A Technical Guide to its Herbicidal Action - Systemic or Contact?

Introduction

Difenzoquat metilsulfate is a selective, post-emergence herbicide primarily utilized for the control of wild oats (Avena fatua) in cereal crops such as barley and wheat.[1][2] First registered in the United States in 1975, this quaternary ammonium compound, specifically a phenylpyrazole and pyrazole herbicide, has been a subject of study to elucidate its precise mechanism of action.[3][4] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the herbicidal properties of Difenzoquat metilsulfate, with a core focus on resolving whether its activity is best classified as systemic, contact, or a combination of both.

Core Mechanism of Action: Rapid Cell Membrane Disruption

The primary and most immediate mode of action of Difenzoquat metilsulfate is the rapid destruction of plant cell membranes.[2][3][5][6] This effect is characteristic of a contact herbicide, where significant damage occurs at the site of application. Following foliar application, the herbicide is absorbed by the leaves, leading to a cascade of events that culminates in the loss of cell integrity.[6]

Experimental Evidence: Electrolyte Leakage Assays

A key in-vitro method to quantify cell membrane damage is the measurement of electrolyte leakage. When cell membranes are compromised, ions leak from the cell's interior into the surrounding medium, increasing its electrical conductivity. Studies have shown that Difenzoquat induces significant electrolyte leakage from the leaf tissue of both susceptible and resistant biotypes of wild oat.[4] This indicates a direct and potent effect on the plasma membrane.

Translocation within the Plant: Evidence for Limited Systemic Activity

While the rapid membrane disruption points towards a contact mechanism, several studies reveal a more nuanced behavior involving translocation, a hallmark of systemic herbicides.

Foliar Uptake and Movement

Research utilizing radiolabeled 14C-Difenzoquat has demonstrated rapid penetration of the herbicide through the foliage of both wild oat and barley.[1] This absorption is a continuous process observed for up to 72 hours post-application.[1] Once absorbed, the herbicide exhibits translocation within the plant.

The predominant direction of this movement is acropetal, meaning it moves upwards from the point of application towards the leaf tips and areas of new growth.[1] However, the majority of the absorbed Difenzoquat tends to accumulate in and around the treated area.[1]

Basipetal Movement

The same 14C-Difenzoquat study also detected some basipetal movement of the herbicide, downwards towards the roots.[1] Twenty-four hours after foliar application, detectable levels of the radiolabeled compound were found in the roots, confirming a degree of systemic translocation.[1]

Root Uptake and Limited Upward Movement

Interestingly, when applied to the root zone, Difenzoquat is rapidly absorbed by the roots.[1] However, subsequent upward translocation from the roots to the shoots is minimal, with most of the herbicide being retained within the root system.[1]

This evidence collectively suggests that while Difenzoquat metilsulfate is not as mobile as classic systemic herbicides, it is not a purely contact herbicide either. It possesses a limited capacity for translocation, primarily in the acropetal direction.

Visualizing the Dual Action of Difenzoquat Metilsulfate

The following diagram illustrates the combined contact and limited systemic action of Difenzoquat metilsulfate following foliar application.

Sources

Technical Guide: Bioaccumulation & Environmental Fate of Difenzoquat Metilsulfate

The following technical guide details the bioaccumulation potential and environmental fate of Difenzoquat metilsulfate .

Executive Summary

Difenzoquat metilsulfate (1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate) presents a distinct environmental profile characterized by high water solubility and strong soil adsorption , yet negligible bioaccumulation potential in aquatic organisms.[1] Unlike lipophilic persistent organic pollutants (POPs) that biomagnify through food webs (e.g., DDT, PCBs), difenzoquat behaves as a hydrophilic cation.[1] Its environmental fate is governed by cation exchange capacity (CEC) in soils rather than octanol-water partitioning (

Key Technical Findings:

-

Bioaccumulation Factor (BCF): Negligible (< 1 L/kg).[1]

-

Log

: -0.61 (Hydrophilic).[1] -

Soil Adsorption (

): ~30,000 mL/g (Immobile in soil matrices).[1] -

Primary Risk: Persistence in sediment and direct contact toxicity, not trophic transfer.

Physicochemical Characterization

Understanding the molecular behavior of difenzoquat is prerequisite to interpreting its environmental interactions. It is a quaternary ammonium salt, rendering standard lipophilicity models ineffective.

Core Properties Table[1]

| Parameter | Value | Implications for Bioaccumulation |

| Molecular Structure | Cationic Pyrazolium Salt | High polarity prevents passive diffusion across lipid membranes.[1] |

| Water Solubility | ~765,000 mg/L (20°C) | Extremely high; favors aqueous phase over lipid phase.[1] |

| Log | -0.61 | Indicates strong hydrophilicity; predicts minimal bioconcentration.[1] |

| ~30,000 mL/g | Strong binding to soil organic matter/clay; reduces bioavailability.[1] | |

| Hydrolysis | Stable (pH 5, 7,[1] 9) | Persists in water/soil without chemical degradation.[1] |

| Vapor Pressure | < | Non-volatile; inhalation risk is minimal.[1] |

The "Ion Trap" Mechanism

Difenzoquat exists permanently as a cation. In biological systems, it cannot easily cross the non-polar lipid bilayer of cell membranes via passive diffusion. This effectively "traps" the molecule outside the intracellular environment of fatty tissues, preventing the accumulation typically seen with lipophilic compounds.

Environmental Fate & Transport Mechanisms[2][3][4]

The fate of difenzoquat is driven by its positive charge, leading to rapid and strong adsorption to negatively charged soil colloids (clay and organic matter).

Soil Adsorption vs. Bioavailability

While high water solubility usually suggests high mobility (leaching), difenzoquat's cationic nature overrides this.[1] It binds irreversibly to soil cation exchange sites.[1]

-

Mechanism: Ionic bonding with aluminosilicates (clays) and humic acids.[1]

-

Result: The compound becomes "biologically unavailable" to plant roots and soil organisms shortly after application, significantly reducing the effective exposure concentration for bioaccumulation.

Fate Pathway Diagram (Graphviz)[1]

Figure 1: Environmental fate pathway of Difenzoquat metilsulfate.[1][2] Note the critical "sink" at the adsorption stage and the rapid excretion preventing bioaccumulation.

Bioaccumulation Assessment

Bioconcentration Factor (BCF)

Experimental data confirms the theoretical prediction: Difenzoquat does not bioconcentrate.[1]

-

Fish BCF: Studies on Lepomis macrochirus (Bluegill sunfish) and Oncorhynchus mykiss (Rainbow trout) show BCF values < 1.[1]

-

Clearance: The compound is rapidly eliminated via gills and renal excretion. In rat metabolism studies, >90% of the dose is excreted unchanged within 24-48 hours.

Trophic Transfer

Because the BCF is negligible at the primary consumer level (zooplankton/small fish), there is no mechanism for biomagnification up the food chain. Predators (birds, mammals) consuming exposed prey do not accumulate higher tissue burdens.[1]

Experimental Protocols for Validation

To validate these findings in a new formulation or context, the following protocols are recommended. These emphasize soil interaction over standard lipid partitioning.[1]

Protocol A: Soil Adsorption/Desorption (OECD 106)

Rationale:[1] Since

-

Preparation: Equilibrate soil matrices (sand, loam, clay) with 0.01 M CaCl₂ solution.[1]

-

Dosing: Add

C-labeled difenzoquat at 5 concentrations. -

Equilibration: Shake for 24 hours (kinetic pre-test required to confirm equilibrium).

-

Separation: Centrifuge at 3000g for 20 mins.

-

Analysis: Measure radioactivity in supernatant (Liquid Scintillation Counting).

-

Calculation: Calculate distribution coefficient

and normalize to organic carbon (-

Self-Validation: Mass balance must recover >90% of radioactivity (supernatant + soil combustion).[1]

-

Protocol B: Fish Bioconcentration Flow-Through (OECD 305)

Rationale:[1] Regulatory requirement to empirically prove lack of bioaccumulation.[1]

-

System: Flow-through tank with constant concentration of difenzoquat (e.g., 1 mg/L).

-

Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss.[1]

-

Exposure Phase: 28 days. Sample water daily and fish weekly.

-

Depuration Phase: Transfer fish to clean water for 14 days. Measure excretion rate.

-

Analysis: Homogenize fish tissue; extract with polar solvent (methanol); analyze via HPLC-UV or LC-MS/MS.

-

Critical Control: Ensure pH is stable; difenzoquat stability is pH-independent but fish health is not.[1]

-

Regulatory & Safety Consensus

-

US EPA: Classified as "Group E" (Evidence of non-carcinogenicity).[1] Bioaccumulation is not considered a risk of concern.[1][3]

-

EFSA: Residue definitions focus on the parent compound due to high stability. MRLs (Maximum Residue Limits) are established based on direct toxicity, not bioaccumulation.[1]

References

-

U.S. Environmental Protection Agency (EPA). (1994).[1] Reregistration Eligibility Decision (RED) - Difenzoquat. Office of Prevention, Pesticides and Toxic Substances. [Link]

-

University of Hertfordshire. (2024).[1] Pesticide Properties DataBase (PPDB): Difenzoquat metilsulfate. [Link][1]

-

PubChem. (2024).[1] Difenzoquat metilsulfate Compound Summary. National Library of Medicine.[1] [Link][1]

-

OECD. (2012).[1] Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals. [Link][1]

Sources

Methodological & Application

HPLC method for quantification of Difenzoquat metilsulfate in soil

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Difenzoquat Metilsulfate in Soil

Executive Summary

This application note details a robust protocol for the extraction and quantification of Difenzoquat metilsulfate (1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate) in soil matrices. Unlike neutral pesticides, Difenzoquat is a quaternary ammonium cation that exhibits strong electrostatic binding to negatively charged soil colloids (clay and organic matter). Consequently, standard solvent extractions often yield poor recovery.

This guide overcomes these challenges using a Strong Acid Digestion followed by Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cleanup. The final quantification utilizes Reversed-Phase Ion-Pair Chromatography (RP-IPC) , ensuring sharp peak shape and high sensitivity.

Introduction & Mechanistic Insight

The Challenge: Cationic Adsorption

Soils possess a Cation Exchange Capacity (CEC) driven by the negative charges on clay minerals and humic acids. Difenzoquat (

-

Causality: Simple organic solvents (Methanol, Acetonitrile) cannot displace the herbicide from these ionic bonds.

-

Solution: A high-molarity acid extraction introduces a massive excess of protons (

), effectively displacing Difenzoquat via mass action competition.

The Solution: Ion-Pair Chromatography

Difenzoquat is highly polar and unretained on standard C18 columns.

-

Mechanism: We introduce an ion-pairing agent (Sodium 1-Octanesulfonate) into the mobile phase. The hydrophobic octyl tail adsorbs onto the C18 stationary phase, while the negatively charged sulfonate head projects into the mobile phase. This creates a "dynamic ion-exchange" surface that retains the cationic Difenzoquat.

Materials & Reagents

| Category | Item | Grade/Specification |

| Standards | Difenzoquat Metilsulfate | Analytical Standard (>98% purity) |

| Solvents | Acetonitrile (ACN), Methanol | HPLC Grade |

| Reagents | Hydrochloric Acid (HCl) | 37% (Trace Metal Grade preferred) |

| Reagents | Sodium 1-Octanesulfonate | HPLC Ion-Pair Grade |

| Reagents | Orthophosphoric Acid ( | 85% HPLC Grade |

| Consumables | SPE Cartridges | Strong Cation Exchange (SCX), 500 mg / 3 mL |

| Filters | Syringe Filters | 0.45 µm Nylon or PTFE |

Experimental Protocol

Phase 1: Sample Preparation (Extraction & Cleanup)

Step 1: Acid Extraction

-

Weigh 20.0 g of homogenized soil into a 250 mL round-bottom flask.

-

Add 80 mL of 6 M HCl .

-

Note: The high molarity is critical to overcome the soil's CEC.

-

-

Reflux the mixture for 60 minutes under gentle boiling.

-

Why: Refluxing ensures kinetic energy is sufficient to desorb tightly bound residues from clay interlayers.

-

-

Cool to room temperature and filter through a Whatman No. 5 filter paper into a volumetric flask. Wash the residue with 20 mL of 6 M HCl.

Step 2: Neutralization & Conditioning

-

Take a 10 mL aliquot of the acidic extract.

-

Adjust pH to 7.0 ± 0.5 using 5 M NaOH.

-

Critical: SCX cartridges require a neutral to slightly acidic environment to function; highly acidic loads can strip the functional groups or prevent binding.

-

-

Dilute to 50 mL with Deionized (DI) Water.

Step 3: SCX Solid Phase Extraction (SPE)

-

Conditioning: Flush SCX cartridge with 5 mL Methanol, followed by 5 mL DI Water. Do not let the cartridge dry.

-

Loading: Pass the 50 mL neutralized sample through the cartridge at a flow rate of ~2 mL/min.

-

Washing: Wash with 5 mL 0.1 M HCl (removes weak bases) followed by 5 mL Methanol (removes neutral organics).

-

Elution: Elute Difenzoquat with 5 mL of Methanol containing 2% (v/v) HCl .

-

Why: The acid in methanol disrupts the ionic interaction, releasing the analyte.

-

-

Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 1.0 mL of Mobile Phase .

Phase 2: HPLC Instrumentation & Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 250 mm x 4.6 mm, 5 µm.

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 20 µL.

-

Detection: UV @ 255 nm .

Mobile Phase Composition:

-

Solvent A: 10 mM Sodium 1-Octanesulfonate in Water, adjusted to pH 3.0 with

. -

Isocratic Ratio: 45% A / 55% B.

Mobile Phase Preparation Note: Dissolve the ion-pairing agent in water before adding acid or organic solvent to prevent precipitation. Filter through 0.45 µm membrane.

Visual Workflows

Figure 1: Extraction & Cleanup Workflow

Caption: Step-by-step workflow for isolating Difenzoquat from soil matrices using acid digestion and SCX cleanup.

Figure 2: Ion-Pair Chromatography Mechanism

Caption: Mechanistic interaction between the C18 column, ion-pairing agent, and cationic analyte.

Method Validation Parameters

The following acceptance criteria ensure the method's reliability (Self-Validating System).

| Parameter | Acceptance Criteria | Rationale |

| Linearity ( | > 0.999 | Ensures response is proportional to concentration (Range: 0.1 - 20 µg/mL). |

| Recovery | 80% - 110% | Verifies that the acid reflux successfully desorbed the analyte from soil. |

| Precision (RSD) | < 5.0% | Demonstrates repeatability of the injection and extraction process. |

| LOD / LOQ | 0.05 / 0.15 mg/kg | Sufficient sensitivity for regulatory monitoring limits. |

| Tailing Factor | < 1.5 | Indicates successful ion-pairing; high tailing suggests silanol interaction (check pH). |

Troubleshooting & Optimization

-

Problem: Low Recovery (< 60%)

-

Cause: Incomplete desorption from clay or pH mismatch during SPE loading.

-

Fix: Increase reflux time to 90 mins or verify the pH of the aliquot before loading onto SCX (must be pH 6-8).

-

-

Problem: Peak Tailing

-

Cause: Residual silanol activity on the column.[2]

-

Fix: Ensure mobile phase pH is 3.0. Add 10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker if necessary.

-

-

Problem: Drifting Retention Times

-

Cause: Temperature fluctuations or insufficient equilibration of the ion-pair reagent.

-

Fix: Thermostat column at 30°C. Equilibrate column with mobile phase for at least 60 minutes before the first injection to saturate the stationary phase with the ion-pairing agent.

-

References

-

Pesticide Properties DataBase (PPDB). (2023). Difenzoquat metilsulfate: Properties and Fate. University of Hertfordshire.[7] [Link]

-